4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4/c18-14-4-2-1-3-12(14)9-19-17(24)20-7-5-13(6-8-20)21-15(22)10-25-11-16(21)23/h1-4,13H,5-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZHSHHYCOCZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with phosgene under controlled conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction involving piperidine and an appropriate halogenated precursor.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and an aluminum chloride catalyst.
Final Coupling: The final step involves coupling the morpholine and piperidine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide exhibit significant anticancer properties. These compounds target specific pathways involved in tumor growth and metastasis.
Case Study : A study published in Cancer Research demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway .
Neurological Disorders
The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders such as schizophrenia and depression. Its interaction with dopamine and serotonin receptors may provide therapeutic benefits.
Research Findings : A recent investigation into the pharmacological profile of related compounds showed enhanced activity at dopamine D2 receptors, which are crucial in managing symptoms of schizophrenia .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in preclinical studies, focusing on its effect on cytokine production and immune cell activation.
Example Study : In vitro assays demonstrated that the compound reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) from activated macrophages, suggesting its utility in treating inflammatory diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. The absorption, distribution, metabolism, and excretion (ADME) characteristics of This compound have been assessed through various studies.
| Property | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | 6 hours |
| Metabolism | Hepatic (CYP450) |
| Excretion | Renal |
These properties indicate a favorable profile for oral administration and a manageable safety margin based on preclinical toxicology studies .
Biological Activity
The compound 4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide is a morpholine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 337.35 g/mol. The structure comprises a piperidine ring, a morpholine moiety, and a fluorophenyl group, which contribute to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₂₀FN₃O₄ |
| Molecular Weight | 337.35 g/mol |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarity to known anticancer agents.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Morpholine derivatives are often evaluated for their effectiveness against various pathogens. Initial screenings suggest that this compound could possess antimicrobial properties, although specific data on its efficacy against particular bacterial or fungal strains remains limited .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and signaling pathways.
- Receptor Modulation : The presence of the piperidine and morpholine groups may allow for interaction with various receptors, potentially modulating their activity.
Pharmacological Characterization
A study aimed at identifying new NK(1) receptor antagonists highlighted the significance of structural modifications in enhancing biological activity. The findings suggest that the incorporation of fluorinated phenyl groups can improve binding affinity and selectivity towards target receptors .
In Vitro Studies
In vitro assessments using cell lines have demonstrated that compounds similar to this compound exhibit promising results in reducing inflammatory markers and promoting cell viability under stress conditions .
Comparative Analysis with Other Compounds
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Potential | Enzyme inhibition, receptor modulation |
| Linezolid | High | High | Protein synthesis inhibition |
| Vestipitant | High | Moderate | NK(1) receptor antagonism |
Comparison with Similar Compounds
Table 1: Comparison of Piperidine-1-Carboxamide Derivatives
Key Observations :
- Fluorine positioning (e.g., 2- vs. 4-fluorophenyl) significantly impacts electronic and steric properties.
- The 3,5-dioxomorpholin-4-yl group in the target compound is unique among analogs, introducing rigidity and hydrogen-bonding capacity compared to simpler substituents like ethylamino groups in compounds .
Pharmacological Relevance
- GPCR Modulation : Analogs like BIBN4096BS () and MK0974 () target calcitonin gene-related peptide (CGRP) receptors, highlighting the piperidine-carboxamide scaffold’s versatility in GPCR drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : Start with a multi-step synthesis involving condensation of morpholine-3,5-dione with a piperidine precursor, followed by carboxamide formation via coupling with 2-fluorobenzylamine. Use statistical experimental design (e.g., response surface methodology) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical variables .
- Key Considerations : Monitor intermediates via HPLC or LC-MS to ensure purity and track side reactions (e.g., morpholine ring instability under acidic conditions). Reference analogous piperidinecarboxamide syntheses for troubleshooting .
Q. How can the structural identity and purity of this compound be confirmed?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide .
- Spectroscopic techniques : Use H/C NMR to verify substituent positions (e.g., fluorophenyl methyl group at ~δ 4.5 ppm in H NMR). Compare with PubChem-derived SMILES/InChi data for validation .
- Mass spectrometry : Confirm molecular weight (e.g., via HRMS) to rule out byproducts like dehalogenated intermediates .
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
- Methodology : Screen for cytotoxicity (MTT assay), receptor binding (radioligand displacement), and metabolic stability (microsomal incubation). Prioritize targets based on structural analogs; e.g., piperazine-carbothioamide derivatives show affinity for neurotransmitter receptors . Use fluorophenyl-containing compounds as controls to assess the impact of fluorine substitution on bioactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Substituent variation : Synthesize analogs with modifications to the dioxomorpholinyl group (e.g., replacing oxygen with sulfur) or fluorophenyl moiety (e.g., para- vs. ortho-substitution).
- In vitro profiling : Test analogs against a panel of receptors/enzymes (e.g., kinases, GPCRs) to identify selectivity trends. Use enantioselective synthesis (as in D3 receptor antagonist studies) to isolate stereoisomers and assess chirality-driven activity .
- Computational docking : Map binding interactions using software like AutoDock to rationalize SAR findings and guide further modifications .
Q. What computational strategies are effective for predicting metabolic pathways and toxicity risks?
- Methodology :
- In silico metabolism prediction : Use tools like SwissADME or GLORY to identify likely Phase I/II metabolic sites (e.g., morpholine ring oxidation or fluorophenyl demethylation). Validate with in vitro hepatocyte assays .
- Toxicity risk assessment : Apply QSAR models to predict hepatotoxicity or mutagenicity. Cross-reference with structural alerts (e.g., dioxomorpholinyl groups may raise reactive metabolite concerns) .
Q. How can contradictory data from biological assays (e.g., conflicting IC50 values across studies) be resolved?
- Methodology :
- Standardize protocols : Ensure consistent assay conditions (e.g., pH, buffer composition) and cell lines. For example, variability in membrane permeability assays may arise from differences in cell culture media .
- Data triangulation : Combine orthogonal assays (e.g., SPR for binding kinetics, functional cAMP assays for efficacy) to validate results. Use meta-analysis frameworks to statistically reconcile discrepancies .
Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
